molecular formula C27H39Ce B1514422 Tris(tetramethylcyclopentadienyl)cerium(III) CAS No. 251984-08-4

Tris(tetramethylcyclopentadienyl)cerium(III)

Cat. No.: B1514422
CAS No.: 251984-08-4
M. Wt: 503.7 g/mol
InChI Key: WGYOUFHIZLBQLJ-UHFFFAOYSA-N
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Description

Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound with the empirical formula C27H39Ce . It is a purple powder and is considered to be one of the most efficient glass polishing agents for precision optical polishing . It is generally immediately available in most volumes .


Molecular Structure Analysis

The molecular weight of Tris(tetramethylcyclopentadienyl)cerium(III) is 503.71 g/mol . The exact molecular structure would require more specific information such as X-ray diffraction data .


Chemical Reactions Analysis

Tris(tetramethylcyclopentadienyl)cerium(III) has been evaluated as a potential dopant source in Atomic Layer Deposition (ALE) and Chemical Vapor Deposition (CVD) of Ce-doped strontium sulfide (SrS:Ce) for thin-film electroluminescent display applications .

Scientific Research Applications

Electronic and Redox Properties

Tris(tetramethylcyclopentadienyl)cerium(III) plays a significant role in the study of cerium's unique electronic properties, particularly its reversible redox chemistry between trivalent and tetravalent states. This aspect is crucial in both organic and inorganic chemistry, as well as in materials science. Robinson et al. (2013) and Piro et al. (2014) have highlighted the influence of the ligand environment on cerium's oxidation ability and the stabilization of its different oxidation states, underlining its applications in synthetic and materials chemistry (Robinson et al., 2013); (Piro et al., 2014).

Coordination Chemistry and Ligand Interaction

The study of cerium(III) complexes, such as those with tetramethylurea, offers insights into the coordination chemistry of cerium. This understanding is important for the design of new compounds with specific electronic or structural features. The research by Barberato et al. (1994) illustrates the detailed coordination environment and geometry of such complexes, which is fundamental in understanding the reactivity and properties of cerium compounds (Barberato et al., 1994).

Synthesis and Characterization of Cerium Complexes

Cerium(III) compounds are synthesized and characterized to understand their structure and properties better. This is exemplified in the work of Jiang et al. (1992), who synthesized water-soluble lanthanide porphyrin sandwich complexes involving cerium. Such studies are essential for advancing the knowledge of cerium chemistry and exploring potential applications in various fields (Jiang et al., 1992).

Applications in Catalysis

Cerium(III) complexes, such as cerium(III) triflate, are explored for their catalytic properties. Dalpozzo et al. (2003) demonstrated the effectiveness of cerium(III) triflate in the acetylation of alcohols, showcasing its potential as a versatile catalyst in organic synthesis (Dalpozzo et al., 2003).

Study of Oxidation Mechanisms

Understanding the oxidation mechanisms of cerium compounds is crucial for their application in various chemical processes. This aspect is investigated in depth by researchers such as Morton et al. (1999), who examined the stabilization of cerium(IV) in the presence of iodide ligands. Their findings contribute significantly to the field of organometallic chemistry, particularly concerning the reactivity and stability of cerium compounds in different oxidation states (Morton et al., 1999).

Exploring Metal-Ligand Interactions

The interaction between cerium and various ligands, and its impact on the electronic structure and properties of the resulting compounds, is another key area of research. For example, the work of Fjeldberg and Andersen (1985) on lanthanide amides, including cerium, provides insight into the electronic structure and bonding characteristics of these complexes (Fjeldberg & Andersen, 1985).

Safety and Hazards

Tris(tetramethylcyclopentadienyl)cerium(III) is classified as a flammable solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Tris(tetramethylcyclopentadienyl)cerium(III) is being explored for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications . Its role as a dopant in the manufacture of thin-film electroluminescent displays also represents a promising area of research .

Biochemical Analysis

Biochemical Properties

Tris(tetramethylcyclopentadienyl)cerium(III) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with biomolecules, influencing their activity and function. For instance, Tris(tetramethylcyclopentadienyl)cerium(III) can interact with metalloproteins, potentially altering their catalytic properties and affecting biochemical pathways .

Cellular Effects

The effects of Tris(tetramethylcyclopentadienyl)cerium(III) on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound’s interaction with cell signaling molecules can alter signal transduction, impacting various cellular processes.

Molecular Mechanism

At the molecular level, Tris(tetramethylcyclopentadienyl)cerium(III) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes can lead to either inhibition or activation of their catalytic activity . Furthermore, Tris(tetramethylcyclopentadienyl)cerium(III) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(tetramethylcyclopentadienyl)cerium(III) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of Tris(tetramethylcyclopentadienyl)cerium(III) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, Tris(tetramethylcyclopentadienyl)cerium(III) can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Tris(tetramethylcyclopentadienyl)cerium(III) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can influence the rate of biochemical reactions, leading to changes in metabolite concentrations . Additionally, Tris(tetramethylcyclopentadienyl)cerium(III) can affect the activity of cofactors, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of Tris(tetramethylcyclopentadienyl)cerium(III) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

Tris(tetramethylcyclopentadienyl)cerium(III) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s biochemical properties and its role in cellular processes.

Properties

IUPAC Name

cerium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYOSWSTNAVLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39Ce
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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